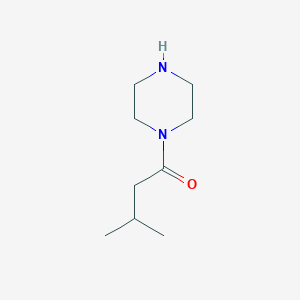

1-(3-Methylbutanoyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-piperazin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)7-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUHHACSCXRQJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397531 | |

| Record name | 1-(3-methylbutanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-54-5 | |

| Record name | 3-Methyl-1-(1-piperazinyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-methylbutanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Piperazine Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties of 1-(3-Methylbutanoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is unequivocally recognized as a "privileged structure" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs stems from its unique ability to modulate physicochemical properties. The two nitrogen atoms act as hydrogen bond acceptors and, in their protonated state, as donors, enhancing aqueous solubility and bioavailability while allowing for precise three-dimensional orientation of substituents to optimize receptor binding.[1]

This guide focuses on a specific, yet highly versatile, derivative: This compound . Also known as 1-isovalerylpiperazine, this compound serves as a critical building block and intermediate in the synthesis of complex pharmaceutical agents. The presence of a secondary amine offers a reactive handle for extensive derivatization, while the isovaleryl group provides a lipophilic fragment that can be crucial for target engagement. This document provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, reactivity, and safe handling protocols, designed to empower researchers in their drug discovery and development endeavors.

Molecular Structure and Physicochemical Profile

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound combines the hydrophilic, basic piperazine core with a moderately lipophilic acyl chain.

Chemical Structure

The structure consists of a piperazine ring acylated at one nitrogen with a 3-methylbutanoyl (isovaleryl) group. The remaining nitrogen is a secondary amine, which is the primary site of further functionalization.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on standard acylation methodologies. [3][4]

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve piperazine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: An excess of piperazine can be used to act as both reactant and base, but this complicates purification. Using a tertiary amine base like triethylamine is cleaner, as it scavenges the HCl generated without competing in the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive acyl chloride.

-

-

Reaction Initiation: Cool the solution to 0 °C using an ice-water bath. Add 3-methylbutanoyl chloride (isovaleroyl chloride) (1.0 eq.), dissolved in a small amount of the reaction solvent, dropwise via a syringe or dropping funnel over 15-20 minutes.

-

Causality: The reaction is exothermic. Slow, cooled addition is a critical control measure to prevent overheating, which can lead to side reactions and the formation of the di-acylated byproduct.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting piperazine is consumed (typically 2-4 hours).

-

Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove any remaining acidic impurities) and brine (to initiate drying).

-

Isolation: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in EtOAc), is typically effective for separating the desired mono-acylated product from any unreacted starting material and di-acylated byproduct.

-

Causality: The product is significantly more polar than the di-acylated byproduct but less polar than piperazine itself. Chromatography effectively separates these compounds based on their differential affinity for the polar silica stationary phase.

-

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) in a solvent like CDCl₃.

-

¹H NMR:

-

δ ~3.6-3.8 ppm (t, 2H) & 3.4-3.6 ppm (t, 2H): These two triplets correspond to the four protons on the carbons adjacent to the amide nitrogen. They are deshielded by the electron-withdrawing amide group.

-

δ ~2.8-3.0 ppm (t, 4H): These protons are on the carbons adjacent to the secondary amine. They appear as a single multiplet or two closely spaced triplets.

-

δ ~2.1-2.3 ppm (d, 2H): The two methylene protons (CH₂) alpha to the carbonyl group.

-

δ ~1.9-2.1 ppm (m, 1H): The single methine proton (CH) of the isobutyl group.

-

δ ~1.6-1.8 ppm (s, 1H): The proton on the secondary amine (N-H). This peak is often broad and its position can vary; it will disappear upon a D₂O shake.

-

δ ~0.9-1.0 ppm (d, 6H): The six protons of the two equivalent methyl groups (CH₃) of the isobutyl moiety, appearing as a characteristic doublet.

-

-

¹³C NMR:

-

δ ~172 ppm: The carbonyl carbon (C=O) of the amide.

-

δ ~40-50 ppm: Four distinct peaks for the four unique carbons of the piperazine ring. The carbons adjacent to the amide nitrogen will be slightly downfield compared to those adjacent to the secondary amine.

-

δ ~45 ppm: The methylene carbon (CH₂) of the isovaleryl group.

-

δ ~25 ppm: The methine carbon (CH) of the isovaleryl group.

-

δ ~22 ppm: The two equivalent methyl carbons (CH₃) of the isovaleryl group.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Expected Ionization: In Electrospray Ionization (ESI) positive mode, the compound will readily protonate at the secondary amine to give the molecular ion.

-

[M+H]⁺: Calculated m/z = 171.15

-

-

Key Fragmentation Pathways: Piperazine derivatives exhibit characteristic fragmentation patterns. A primary fragmentation involves the cleavage of the piperazine ring, often initiated by the loss of ethylene or related fragments. Another common fragmentation is the alpha-cleavage adjacent to the amide carbonyl.

Caption: Predicted major fragmentation pathways in ESI-MS.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of pharmaceutical intermediates.

| Parameter | Typical Conditions | Rationale |

| Technique | Reverse-Phase HPLC (RP-HPLC) | Suitable for moderately polar compounds. |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard stationary phase for good retention and separation. |

| Mobile Phase | A: Water + 0.1% TFA or Formic AcidB: Acetonitrile + 0.1% TFA or Formic Acid | Acid modifier improves peak shape by ensuring the basic amine is consistently protonated. |

| Elution | Gradient (e.g., 5% to 95% B over 20 min) | Accommodates a range of polarities, ensuring elution of all components. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. [5] |

| Detection | UV at ~210 nm | Detects the amide chromophore. Lacks a strong chromophore for higher wavelengths. |

For enhanced detection at trace levels, derivatization of the secondary amine with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed prior to HPLC analysis. [5][6]

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound lies almost entirely in the reactivity of its secondary amine. This site provides a nucleophilic handle for the construction of a vast array of more complex molecules, making it a cornerstone intermediate in library synthesis for drug discovery.

Caption: Key derivatization pathways for this compound.

-

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides (R-X) in the presence of a base to yield N-substituted derivatives. This is a fundamental transformation for introducing diverse side chains. [7]* N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the direct formation of a bond between the piperazine nitrogen and an aryl or heteroaryl ring. This is a powerful method for accessing scaffolds found in many centrally-acting drugs. [8]* Reductive Amination: Reaction with aldehydes or ketones in the presence of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃] forms N-alkyl or N-benzyl derivatives. This method is highly reliable and tolerates a wide range of functional groups.

-

Further Acylation: While less common, the secondary amine can be acylated with a different acyl group to form an N,N'-diacylpiperazine derivative.

This versatility allows for the systematic exploration of chemical space around the core scaffold, a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic profiles. [9]

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a robust safety assessment can be made based on the parent piperazine molecule and related structures. [10][11]

Hazard Assessment

The primary hazards are associated with the basic and nucleophilic nature of the piperazine moiety.

| Hazard Class | Precautionary Statement | Basis of Assessment |

| Skin Corrosion/Irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | Piperazine is corrosive and causes skin burns. [10][11] |

| Serious Eye Damage/Irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | Piperazine causes serious eye damage. [10] |

| Acute Toxicity (Oral/Inhalation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. | Inferred from related piperazine derivatives. [12] |

| Skin Sensitization | P272: Contaminated work clothing should not be allowed out of the workplace. | Piperazine may cause an allergic skin reaction. [10][11] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing difficulties occur. [10] * Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [10] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10]

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is potentially hygroscopic due to the basic nitrogen atoms, which can absorb moisture and carbon dioxide from the air. [13][14]

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in drug discovery. Its synthesis is straightforward, its physicochemical properties are favorable for further chemical modification, and its reactive secondary amine provides a gateway to immense structural diversity. By understanding its core chemical properties, from spectroscopic signatures to reactivity and safe handling, researchers can effectively leverage this building block to construct novel molecular entities with the potential to become the next generation of therapeutic agents. This guide serves as a foundational resource to facilitate that mission with scientific rigor and a commitment to safety.

References

- Vertex AI Search. (n.d.). This compound hydrochloride, 95% Purity, C9H19ClN2O, 5 grams.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 884497-54-5. SCBT.

- ChemicalBook. (n.d.). This compound | 884497-54-5.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 1-(3-METHYL-BENZOYL)-PIPERAZINE.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Piperazine, anhydrous.

- Shanishchara, P., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- da Silva, R. N., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperazine.

- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.

- Wikipedia. (n.d.). Piperazine.

- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines.

- Ambeed.com. (n.d.). Reactions of Piperazines.

- MDPI. (n.d.).

- Royal Society of Chemistry. (n.d.).

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Reactions of Piperazines | Ambeed [ambeed.com]

- 5. jocpr.com [jocpr.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

1-(3-Methylbutanoyl)piperazine synthesis protocols

An In-depth Technical Guide to the Synthesis of 1-(3-Methylbutanoyl)piperazine

This guide provides a comprehensive overview of the synthetic protocols for this compound, a valuable heterocyclic building block. As a mono-acylated piperazine derivative, this compound serves as a versatile scaffold in medicinal chemistry and drug development, offering a secondary amine for further functionalization.[1][2][3] The protocols detailed herein are grounded in fundamental principles of organic chemistry, emphasizing reaction control, purification strategies, and analytical validation.

Introduction to Synthetic Strategy

The synthesis of this compound, also known as 1-isovaleroylpiperazine, is most efficiently achieved through the N-acylation of the piperazine ring. Piperazine is a symmetrical diamine, and as such, the primary challenge lies in achieving selective mono-acylation while minimizing the formation of the N,N'-diacylated byproduct.[4] This can be controlled by manipulating stoichiometry, reaction conditions, and the choice of acylating agent.

Two primary, robust, and scalable methodologies are presented:

-

Direct Acylation with Isovaleroyl Chloride: A classic and highly efficient nucleophilic acyl substitution. This is often the preferred method due to its high reactivity and straightforward execution.

-

Amide Coupling with Isovaleric Acid: A milder alternative that utilizes peptide coupling reagents to form the amide bond, avoiding the generation of corrosive byproducts.

Method 1: Synthesis via Acyl Chloride

This approach leverages the high electrophilicity of isovaleroyl chloride, the acid chloride derivative of isovaleric acid, for a rapid reaction with the nucleophilic secondary amine of piperazine.[5]

Causality and Experimental Choices

The core of this protocol is a nucleophilic acyl substitution. The piperazine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion.

-

Stoichiometry: A molar excess of piperazine (typically 2 to 4 equivalents) is crucial. One equivalent acts as the nucleophile, while a second equivalent can act as a base to neutralize the hydrochloric acid byproduct. This strategy also statistically favors the formation of the mono-substituted product.

-

Base: An external, non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the piperazine starting material (which would render it non-nucleophilic) and driving the reaction to completion.

-

Temperature Control: The initial addition of the acyl chloride is performed at low temperatures (0 °C). This is a critical control point to manage the exothermic nature of the reaction, thereby preventing potential side reactions and degradation of the product.

Detailed Step-by-Step Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (4.0 eq).

-

Dissolution: Dissolve the piperazine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration relative to the limiting reagent).

-

Basification: Add triethylamine (TEA) (1.2 eq) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dissolve isovaleroyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) to ensure complete conversion.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification: The resulting crude product (typically an oil or waxy solid) is purified by flash column chromatography on silica gel.

Reaction Visualization

Method 2: Synthesis via Amide Coupling

This method is an excellent alternative when the acyl chloride is unavailable or if milder conditions are required. It involves activating isovaleric acid with a coupling reagent to facilitate amide bond formation with piperazine.

Causality and Experimental Choices

The hydroxyl group of a carboxylic acid is a poor leaving group. Peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), convert this hydroxyl into a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the nucleophilic piperazine.

-

Protecting Group Strategy: To ensure mono-acylation, it is highly advisable to start with a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions after the coupling reaction is complete.[6] This approach offers superior control over selectivity compared to using an excess of unprotected piperazine.

-

Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or DCM are ideal for solubilizing the reagents and facilitating the reaction.

-

Additives: Sometimes, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are included. These reagents can react with the O-acylisourea intermediate to form an active ester, which can reduce side reactions and improve yields.

Detailed Step-by-Step Protocol (Using 1-Boc-Piperazine)

-

Setup: To a round-bottom flask with a magnetic stir bar, add isovaleric acid (1.0 eq), 1-Boc-piperazine (1.1 eq), and EDC hydrochloride (1.2 eq).

-

Dissolution: Dissolve the reagents in anhydrous DCM or DMF (approx. 0.2 M).

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude intermediate, tert-butyl 4-(3-methylbutanoyl)piperazine-1-carboxylate, can be purified by flash chromatography if necessary.

-

-

Deprotection:

-

Dissolve the purified Boc-protected intermediate in a suitable solvent like DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (4 M).

-

Stir at room temperature for 1-3 hours until TLC indicates complete removal of the Boc group. .

-

-

Final Isolation:

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in water and basify to a pH > 10 with 2 M NaOH or K₂CO₃.

-

Extract the aqueous layer multiple times with DCM or ethyl acetate.

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the final product.

-

Reaction Visualization

Comparative Summary of Synthesis Protocols

| Parameter | Method 1: Acyl Chloride | Method 2: Amide Coupling |

| Acylating Agent | Isovaleroyl Chloride | Isovaleric Acid |

| Key Reagent | N/A | Coupling Agent (e.g., EDC, DCC) |

| Selectivity Control | Molar excess of Piperazine | Use of mono-protected Piperazine |

| Byproducts | HCl (neutralized by base) | Urea derivative (e.g., EDU), water |

| Reaction Conditions | Often requires cooling (0 °C) | Typically room temperature |

| Advantages | High reactivity, fast, high yield | Milder conditions, broad substrate scope |

| Disadvantages | Corrosive byproduct, exothermic | More expensive reagents, extra steps |

Purification and Analytical Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final compound.

Purification

-

Flash Column Chromatography: This is the most common method for purifying this compound from starting materials and byproducts. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is often effective on a silica gel stationary phase.

-

Acid-Base Extraction: The basic nature of the secondary amine allows for purification via extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid to protonate the product, moving it to the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure product.[7]

-

Crystallization: If the product or its salt (e.g., hydrochloride salt) is a solid, crystallization from a suitable solvent system can be an effective final purification step.[8]

Analytical Data

-

Chemical Formula: C₉H₁₈N₂O[9]

-

Molecular Weight: 170.25 g/mol [9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The acylation of the piperazine ring introduces an amide bond, which results in hindered rotation around the C-N bond. This can lead to the appearance of rotamers, causing signal broadening or even the duplication of signals in both ¹H and ¹³C NMR spectra at room temperature.[4][10][11]

-

¹H NMR (CDCl₃, 400 MHz): δ ~3.6-3.4 (m, 4H, piperazine CH₂ protons adjacent to carbonyl), ~2.9-2.7 (m, 4H, piperazine CH₂ protons adjacent to NH), ~2.1 (d, 2H, -CH₂-CO), ~2.0 (m, 1H, -CH(CH₃)₂), ~0.95 (d, 6H, -CH(CH₃)₂). A broad singlet for the N-H proton will also be present.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~172 (C=O), ~49 (piperazine carbons), ~46 (piperazine carbons), ~45 (-CH₂-CO), ~26 (-CH(CH₃)₂), ~22.5 (-CH(CH₃)₂). The signals for the piperazine carbons may be split or broadened due to the presence of conformers.[12]

-

-

Mass Spectrometry (MS):

-

ESI+: Expected m/z for [M+H]⁺ = 171.15.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the amide carbonyl (C=O) stretch is expected around 1630-1650 cm⁻¹.

-

A band for the N-H stretch will be visible around 3200-3300 cm⁻¹.

-

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Majeed, N. S., & Shah, A. B. (2018). Is there any synthesis method available for the preparation of 1-Amino Piperazine? ResearchGate. Retrieved from [Link]

-

ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Isovaleric acid. Retrieved from [Link]

- Google Patents. (1959). Purification of piperazine.

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

PubMed. (n.d.). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Retrieved from [Link]

- Google Patents. (1969). Recovery and purification of piperazine.

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]

- Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.

-

National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

PubMed. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives.

-

ResearchGate. (2025). A convenient synthesis of 1-aralkyl-4-benzylpiperazine derivatives. Retrieved from [Link]

-

Monoacylation. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. Retrieved from [Link]

Sources

- 1. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

1-(3-Methylbutanoyl)piperazine CAS number 884497-54-5

An In-Depth Technical Guide to 1-(3-Methylbutanoyl)piperazine (CAS 884497-54-5)

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs targeting a wide spectrum of diseases.[1][2] This guide focuses on a specific, simple derivative: this compound (CAS 884497-54-5). While this particular molecule remains largely uncharacterized in published literature, its straightforward structure—combining the piperazine core with an isovaleroyl group—presents it as a valuable chemical probe, a fragment for library development, and a potential starting point for novel drug discovery campaigns. This document provides a comprehensive technical overview, detailing its physicochemical properties, a robust and validated protocol for its synthesis and purification, and a thorough guide to its analytical characterization. Furthermore, we extrapolate from the extensive pharmacology of the piperazine class to discuss the compound's potential therapeutic applications and outline logical future directions for research and development.

Core Compound Identification and Physicochemical Properties

This compound is an N-acyl derivative of piperazine. The core structure consists of a six-membered heterocyclic ring with two nitrogen atoms at opposite positions, one of which is acylated with a 3-methylbutanoyl (isovaleroyl) group. The secondary amine on the other side of the ring provides a crucial handle for further chemical modification or for interaction with biological targets.

| Property | Value | Source |

| CAS Number | 884497-54-5 | [3][4] |

| Molecular Formula | C₉H₁₈N₂O | [3][4] |

| Molecular Weight | 170.25 g/mol | [3][4] |

| Synonyms | 3-methyl-1-(piperazin-1-yl)butan-1-one, 1-Isovaleroylpiperazine | [3] |

| Predicted Boiling Point | 294.2 ± 33.0 °C | [3] |

| Predicted Density | 0.974 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 8.46 ± 0.10 (for the secondary amine) | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a standard nucleophilic acyl substitution. This protocol describes the reaction between an excess of piperazine (acting as both the nucleophile and an acid scavenger) and 3-methylbutanoyl chloride (isovaleroyl chloride). Using excess piperazine is a common and cost-effective strategy to favor mono-acylation and avoid the need for an additional organic base.[5]

Synthetic Workflow Diagram

Sources

1-(3-Methylbutanoyl)piperazine molecular structure and weight

Given the prevalence of the piperazine scaffold in approved drugs, this compound represents a valuable and accessible building block for medicinal chemistry research. [18]

References

- This compound | CAS 884497-54-5. Santa Cruz Biotechnology.

- This compound hydrochloride, 95% Purity. Fisher Scientific.

- This compound | 884497-54-5. ChemicalBook.

- SAFETY DATA SHEET - Piperazine. Fisher Scientific.

- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.

- SAFETY D

- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.

- Material safety data sheet sds/msds - 1-Methylpiperazine. CDH Fine Chemical.

- Hazard Summary: Piperazine. New Jersey Department of Health.

- C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv.

- Piperazine synthesis. Organic Chemistry Portal.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Piperazine. Wikipedia.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.

- Piperazine | C4H10N2 | CID 4837.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, MDPI.

- N-Methylpiperazine. Wikipedia.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. connectjournals.com [connectjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 884497-54-5 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. nj.gov [nj.gov]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. chemdmart.com [chemdmart.com]

- 12. Piperazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of 1-(3-Methylbutanoyl)piperazine

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential therapeutic agent. For drug discovery and development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is paramount for formulation design, pharmacokinetic profiling, and ensuring reliable in vitro assay results. This technical guide provides an in-depth analysis of the solubility of 1-(3-Methylbutanoyl)piperazine, a substituted piperazine derivative. In the absence of extensive empirical data in the public domain for this specific molecule, this guide establishes an inferred solubility profile based on first principles of chemical structure, the known properties of its parent scaffold, piperazine, and predictive analytics. Furthermore, this document details robust, step-by-step experimental protocols for the accurate determination of both kinetic and equilibrium solubility, providing researchers with the necessary tools to validate and expand upon the foundational information presented herein.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a key determinant of a drug's oral bioavailability. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability. Therefore, a thorough characterization of a compound's solubility profile is not merely a data collection exercise but a strategic imperative in modern drug discovery.

This guide focuses on this compound, a molecule featuring the versatile piperazine scaffold. Piperazine and its derivatives are ubiquitous in medicinal chemistry, often incorporated to modulate physicochemical properties such as basicity and solubility, which in turn positively affect pharmacokinetics.[1] Understanding the solubility of this specific N-acyl piperazine derivative is crucial for its potential development as a therapeutic agent.

Physicochemical Properties and Inferred Solubility Profile of this compound

To estimate the solubility of this compound, we must first consider its structural features and predicted physicochemical properties.

Molecular Structure:

Molecular Structure of this compound

-

Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This moiety is polar and the secondary amine (at position 4) is basic.

-

3-Methylbutanoyl (Isovaleryl) Group: An acyl group attached to one of the piperazine nitrogens. This group introduces a degree of lipophilicity to the molecule.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₁₈N₂O | [2] |

| Molecular Weight | 170.25 g/mol | [2] |

| pKa | 8.46 ± 0.10 | [3] |

| Boiling Point | 294.2 ± 33.0 °C | [3] |

| Density | 0.974 ± 0.06 g/cm³ | [3] |

The predicted pKa of 8.46 suggests that this compound is a weak base.[3] This is a critical piece of information, as the solubility of ionizable compounds is highly dependent on the pH of the medium. At pH values below its pKa, the secondary amine on the piperazine ring will be protonated, leading to a significant increase in aqueous solubility.

Inferred Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of piperazine and other N-acyl derivatives, we can infer a qualitative solubility profile for this compound in a range of common solvents. The parent piperazine molecule is freely soluble in water and ethylene glycol, but poorly soluble in diethyl ether.[4] The addition of the moderately lipophilic 3-methylbutanoyl group will likely decrease aqueous solubility compared to piperazine itself, while potentially increasing solubility in less polar organic solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale |

| Polar Protic | Water (pH 7.4) | Moderate | The piperazine ring and the carbonyl oxygen can participate in hydrogen bonding. The basic nitrogen allows for protonation and increased solubility in acidic conditions. |

| Methanol | High | As a polar protic solvent, methanol can effectively solvate the polar functionalities of the molecule through hydrogen bonding. | |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide array of compounds, including those with both polar and non-polar regions. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility. | |

| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound. | |

| Non-Polar | Hexane | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane. |

| Toluene | Low to Moderate | As an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups. | |

| Diethyl Ether | Low | The parent piperazine has poor solubility in diethyl ether, and while the acyl group adds lipophilicity, the overall polarity of the molecule will likely limit its solubility in this solvent.[4] |

Experimental Determination of Solubility

The inferred solubility profile provides a valuable starting point, but for drug development purposes, quantitative experimental data is essential. The two most common methods for determining solubility are the kinetic and equilibrium solubility assays.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[5] This method measures the concentration of a compound in solution after it is introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer and a short incubation period.[5] It is important to note that kinetic solubility values can be higher than equilibrium solubility due to the formation of supersaturated solutions.[6]

Workflow for a typical kinetic solubility assay.

This protocol utilizes a nephelometer to detect precipitate formation by measuring light scattering.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or plate reader with light scattering capabilities

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1%.

-

Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate formed.

-

Data Analysis: The kinetic solubility is typically reported as the concentration at which significant precipitation is first observed.

Equilibrium Solubility Assay (Shake-Flask Method)

Equilibrium solubility, often referred to as thermodynamic solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with the solid form of the compound. This method is considered the "gold standard" for solubility determination and is crucial for pre-formulation studies and regulatory submissions.[3][7]

Workflow for the shake-flask equilibrium solubility method.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS at various pH values, organic solvents)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, a combination of centrifugation and filtration is recommended.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. Pre-rinsing the filter with the saturated solution can help minimize drug adsorption to the filter membrane.[1]

-

-

Quantification: Analyze the clear filtrate using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound in the same solvent system should be used for accurate quantification.

-

Data Reporting: The equilibrium solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Strategies for Improving the Solubility of Piperazine Derivatives

If the experimentally determined solubility of this compound is found to be suboptimal for a desired application, several formulation strategies can be employed to enhance it.

-

pH Adjustment: Given the basic nature of the piperazine moiety, decreasing the pH of the aqueous medium to below the pKa will lead to protonation of the secondary amine, forming a more soluble salt in situ.

-

Salt Formation: A highly effective method to improve the aqueous solubility of basic compounds is to form a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, sulfate). A salt screening study can identify the optimal counterion to enhance both solubility and stability.[8]

-

Use of Co-solvents: The addition of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of poorly soluble compounds. However, the concentration of co-solvents must be carefully controlled to avoid potential toxicity or incompatibility with biological assays.[8]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that have enhanced aqueous solubility.

Conclusion

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 884497-54-5 [amp.chemicalbook.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Predictive modeling of CO2 solubility in piperazine aqueous solutions using boosting algorithms for carbon capture goals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 1-(3-Methylbutanoyl)piperazine

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 1-(3-Methylbutanoyl)piperazine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of this compound in a laboratory setting.

Introduction to this compound

This compound, with the CAS Number 884497-54-9, is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[1] The incorporation of the 3-methylbutanoyl group introduces an amide functionality, which influences the molecule's overall physicochemical properties, including its stability profile. Understanding the inherent stability of this compound is critical for its reliable use in research and development, ensuring the accuracy and reproducibility of experimental results.

Core Principles of Stability for Piperazine Derivatives

Due to a lack of extensive stability data specific to this compound, this guide will extrapolate from the well-documented stability of the parent piperazine molecule and related substituted piperazines. The primary factors influencing the stability of such compounds are susceptibility to oxidation, hydrolysis, light, and temperature.

Oxidative and Thermal Degradation

Piperazine and its derivatives are known to be susceptible to both oxidative and thermal degradation.[2][3] The presence of atmospheric oxygen can facilitate the degradation of amine compounds.[2] For piperazine itself, thermal degradation can occur at elevated temperatures, with the rate of degradation being influenced by factors such as temperature and the presence of CO2.[4] Studies on substituted piperazines have shown that analyte degradation can occur over extended storage, even under refrigerated or frozen conditions, highlighting the importance of long-term stability monitoring.[5]

Hydrolytic Stability

The amide linkage in this compound introduces a potential site for hydrolysis, particularly under strongly acidic or basic conditions. While amides are generally more stable to hydrolysis than esters, this pathway should be considered, especially if the compound is to be stored in solution. The hygroscopic nature of the parent compound, piperazine, underscores the importance of protecting against moisture, which could facilitate hydrolysis.[6][7]

Recommended Storage and Handling Protocols

Based on the chemical properties of piperazine and general best practices for handling amine and amide compounds, the following storage and handling protocols are recommended for this compound to minimize degradation and maintain its purity.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool and shaded area. Recommended storage at 2-8°C for short-term and -20°C for long-term storage. | Lower temperatures slow down the rate of potential degradation reactions. Studies on other synthetic piperazines have shown significant degradation at room temperature over time.[5] |

| Atmosphere | Store under an inert gas atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation from atmospheric oxygen. |

| Moisture | Keep container tightly closed in a dry place.[8][9] Protect from moisture. | The piperazine moiety is hygroscopic, and moisture can promote hydrolytic degradation of the amide bond.[6] |

| Light | Avoid exposure to light.[10] | Piperazine itself is known to be light-sensitive and can darken upon exposure.[7] |

| Container | Store in the original, tightly sealed container.[11][12] | To prevent contamination and exposure to air and moisture. |

Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.[9]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[10] Piperazine reacts violently or explosively with strong oxidizers and strong acids.[11]

-

Hygiene: Wash hands thoroughly after handling.

Proposed Stability Testing Workflow

For critical applications, it is imperative to establish the stability of this compound under your specific experimental conditions. The following is a proposed workflow for a preliminary stability assessment.

Caption: Proposed workflow for assessing the stability of this compound.

Experimental Protocol for Stability Assessment

-

Material Procurement: Obtain a high-purity sample of this compound with a certificate of analysis.

-

Solution Preparation: Prepare solutions of the compound at a known concentration in the solvent(s) relevant to your intended application.

-

Stress Conditions: Aliquot the solutions into appropriate vials and expose them to a matrix of conditions, including different temperatures (e.g., -20°C, 4°C, room temperature, 40°C), light exposure (wrapped in foil vs. exposed to ambient light), and pH values (if applicable).

-

Time Points: At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove an aliquot from each condition for analysis.

-

Analytical Method: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The method should be able to separate the parent compound from potential degradation products.

-

Data Analysis: Quantify the amount of this compound remaining in each sample at each time point. If significant degradation is observed, attempt to identify the major degradation products.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the literature, logical degradation pathways can be postulated based on the chemistry of the piperazine ring and the amide functionality.

Caption: Postulated degradation pathways for this compound.

The primary postulated degradation pathways include:

-

Amide Hydrolysis: Cleavage of the amide bond to yield piperazine and 3-methylbutanoic acid. This is more likely to occur under strong acidic or basic conditions and in the presence of water.

-

Oxidation: Oxidation can occur at the nitrogen atoms of the piperazine ring, potentially leading to the formation of N-oxides or ring-opened products. The presence of metals can catalyze the oxidation of piperazine.[4]

Conclusion

The stability of this compound is crucial for its effective use in scientific research. While specific data for this compound is limited, by understanding the known stability profile of the parent piperazine molecule and related derivatives, robust storage and handling procedures can be implemented. To ensure the highest integrity of the compound, it is strongly recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere. For applications requiring long-term storage or use in solution, a formal stability study is advised to establish an appropriate shelf-life and prevent the use of degraded material, which could compromise experimental outcomes.

References

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

ChemDmart. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

Lin, H. R., et al. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]

- Freeman, S. A., et al. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 123-130.

- Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Environmental Chemical Engineering, 9(5), 106093.

- Al-Tamrah, S. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

- De Ruiter, J., et al. (2013). Analytical Methods for the simultaneous detection of piperazines and congenors in street samples of amphetamine type stimulants. Analytical Methods, 5(22), 6394-6401.

- Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine | 110-85-0 [chemicalbook.com]

- 7. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemdmart.com [chemdmart.com]

- 10. nj.gov [nj.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pubs.rsc.org [pubs.rsc.org]

potential biological activity of 1-(3-Methylbutanoyl)piperazine

An In-Depth Technical Guide to the Potential Biological Activity of 1-(3-Methylbutanoyl)piperazine

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide focuses on this compound (CAS No. 884497-54-5), an N-acyl piperazine derivative whose specific biological activities have not yet been extensively characterized in public-domain literature.[2][3] By analyzing its structural features in the context of established piperazine pharmacology, we will delineate its most probable biological targets and potential therapeutic applications. This document serves as a comprehensive roadmap for researchers, outlining a logical, data-driven workflow to systematically investigate and validate the bioactivity of this promising compound. We will provide detailed experimental protocols, from initial cytotoxicity screening to more specific target-based assays, equipping drug discovery professionals with the necessary tools to unlock its therapeutic potential.

The Piperazine Scaffold: A Foundation for Diverse Pharmacology

The six-membered piperazine ring, with its two nitrogen atoms at positions 1 and 4, is a versatile building block in drug design.[4] This heterocycle imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and the ability to cross the blood-brain barrier, which are often crucial for oral bioavailability and central nervous system (CNS) activity.[1] The two nitrogen atoms provide handles for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.[4] Consequently, the piperazine moiety is found in a multitude of approved drugs spanning various therapeutic areas, including antipsychotics, antidepressants, antihistamines, anticancer agents, and antivirals.[4][5]

This compound is an N-acyl derivative of piperazine. The presence of the 3-methylbutanoyl (isovaleroyl) group introduces a lipophilic component that can influence the molecule's interaction with biological targets and its pharmacokinetic properties. The amide linkage is a common feature in many biologically active compounds, contributing to target binding through hydrogen bonding.[6] Given the vast therapeutic landscape of N-acyl and N-aryl piperazines, a systematic investigation into the biological activity of this compound is a scientifically sound endeavor.

Inferred Potential Biological Activities

Based on the structure of this compound and the known pharmacology of related compounds, we can hypothesize several potential biological activities that warrant experimental investigation.

Central Nervous System (CNS) Activity

Many piperazine derivatives exhibit activity within the central nervous system, often by modulating neurotransmitter systems.[1]

-

Serotonergic and Dopaminergic Receptor Modulation: Arylpiperazines are well-known ligands for serotonin (5-HT) and dopamine (D2) receptors, forming the basis for many antipsychotic and antidepressant drugs.[7][8] While this compound lacks the aryl group typically seen in these CNS agents, the core piperazine structure is a key pharmacophore. It is plausible that the compound could exhibit some affinity for these receptors, potentially as an antagonist or agonist.

-

Enzyme Inhibition in the Endocannabinoid System: Piperazine and piperidine carboxamides have been identified as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system.[6] These enzymes are targets for therapies aimed at treating pain, anxiety, and other neurological disorders. The N-acyl structure of this compound makes it a candidate for investigation as an inhibitor of these enzymes.

Anticancer Activity

The piperazine ring is a common feature in a number of anticancer drugs.[4]

-

Cytotoxicity in Cancer Cell Lines: N-Arylpiperazines have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[9] The mechanism of action can vary, but often involves the induction of apoptosis. Initial screening for general cytotoxicity against a panel of cancer cell lines is a logical first step to explore this potential.

Antimicrobial and Antifungal Activity

Piperazine derivatives have a long history of use as anthelmintic agents and have also been investigated for broader antimicrobial and antifungal properties.[1][10][11][12]

-

Antibacterial and Antifungal Effects: Various N-alkyl and N-aryl piperazine derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans and Aspergillus species.[1][11] The specific structural features required for this activity can vary, making it worthwhile to screen this compound against a diverse panel of microbial pathogens.

Proposed Experimental Workflow for Biological Activity Screening

A tiered approach to screening is recommended to efficiently and cost-effectively evaluate the potential biological activities of this compound. This workflow progresses from broad, initial screens to more specific, target-based assays.

Caption: Proposed experimental workflow for screening this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key experiments in the proposed workflow.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This assay determines the concentration of the test compound that reduces the viability of a cell population by 50% (IC50).[13]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293).[14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]

-

Solubilization solution (e.g., DMSO).[13]

-

96-well flat-bottom sterile microplates.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[13]

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.[13] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[13]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[15]

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the purple formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Protocol 2: CNS Receptor Binding Assay (Radioligand Displacement)

This protocol is a general framework for assessing the binding affinity of the test compound to a specific CNS receptor, for example, the serotonin 5-HT1A receptor.[16]

-

Materials:

-

Cell membranes expressing the human 5-HT1A receptor.

-

Radioligand (e.g., [3H]8-OH-DPAT).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).[16]

-

Non-specific binding control (e.g., a known high-affinity ligand for the receptor).

-

GF/C glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of this compound in the binding buffer.

-

Control Wells: Include wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and blank (buffer only).[16]

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.[16]

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[16]

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a beta counter.[16]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | > 100 |

| PC-3 | Prostate Cancer | > 100 |

| HEK293 | Non-cancerous | > 100 |

An IC50 value greater than 100 µM would suggest that the compound has low cytotoxicity under the tested conditions and is a good candidate for further investigation in non-cytotoxic assays.

Table 2: Hypothetical CNS Receptor Binding Affinity for this compound

| Receptor Target | Radioligand | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 850 |

| D2 | [3H]Spiperone | > 10,000 |

| FAAH | [3H]CP55,940 | 550 |

A lower Ki value indicates higher binding affinity. In this hypothetical example, the compound shows moderate affinity for the 5-HT1A receptor and FAAH, and very low affinity for the D2 receptor.

Conclusion and Future Directions

While the biological activity of this compound is not yet documented, its chemical structure, featuring the privileged piperazine scaffold and an N-acyl group, provides a strong rationale for investigating its potential as a therapeutic agent. The proposed workflow, beginning with broad screening for cytotoxicity and antimicrobial effects, followed by more targeted assays for CNS activity, offers a logical and efficient path to characterizing its pharmacological profile. The detailed protocols provided herein serve as a practical guide for researchers to initiate this investigation. Positive findings in any of these areas would warrant further studies into the mechanism of action, structure-activity relationship (SAR) analysis through the synthesis of analogues, and eventual testing in in vivo models. The systematic exploration of such novel chemical entities is fundamental to the advancement of drug discovery and the development of new treatments for a range of human diseases.

References

-

Acrros Organics. (n.d.). This compound hydrochloride, 95%. Retrieved from [Link]

-

Di Micco, S., Terracciano, S., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2947. Retrieved from [Link]

-

Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue. Retrieved from [Link]

-

Focken, T., Glinka, T. W., et al. (2019). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 10(4), 558-570. Retrieved from [Link]

-

Quantum Zeitgeist. (2024). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Retrieved from [Link]

-

Kavungal, D., Morro, E., et al. (2021). Experimental workflow for the drug screening used in the study. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]

-

Savinainen, J. R., Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6649-6660. Retrieved from [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved from [Link]

-

ResearchGate. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

-

Journal of Cheminformatics. (2015). A reliable computational workflow for the selection of optimal screening libraries. Retrieved from [Link]

-

ChemEurope.com. (n.d.). Piperazine. Retrieved from [Link]

-

PubMed Central. (2023). Application of In vitro transcytosis models to brain targeted biologics. Retrieved from [Link]

-

Upadhayaya, R. S., Jain, S., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826. Retrieved from [Link]

-

PubMed. (2025). Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. Retrieved from [Link]

-

Ayurlog. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Creative Biolabs. (n.d.). CNS Cell based Assay Services. Retrieved from [Link]

-

ResearchGate. (2016). Assay of CB1 Receptor Binding. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

-

PubMed. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Retrieved from [Link]

-

PubMed. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Retrieved from [Link]

-

PubMed Central. (2024). Safety and Intracranial Activity of Adagrasib in Patients With KRASG12C-Mutated Non–Small-Cell Lung Cancer and Untreated CNS Metastases in the KRYSTAL-1 Trial: A Case Series. Retrieved from [Link]

-